Cas no 1503793-22-3 (N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine)
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Furanamine, N-(2-ethoxyethyl)tetrahydro-2,2,5,5-tetramethyl-
- N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine
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- Inchi: 1S/C12H25NO2/c1-6-14-8-7-13-10-9-11(2,3)15-12(10,4)5/h10,13H,6-9H2,1-5H3
- InChI Key: MURARWTWWHHZBR-UHFFFAOYSA-N
- SMILES: O1C(C)(C)CC(NCCOCC)C1(C)C
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162729-0.05g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-162729-0.1g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-162729-0.25g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-162729-0.5g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-162729-1.0g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-162729-2.5g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-162729-5.0g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-162729-10.0g |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 10g |
$3131.0 | 2023-05-25 | ||
| Enamine | EN300-162729-50mg |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 50mg |
$468.0 | 2023-09-22 | ||
| Enamine | EN300-162729-100mg |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine |
1503793-22-3 | 100mg |
$490.0 | 2023-09-22 |
N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-(2-ethoxyethyl)-2,2,5,5-tetramethyloxolan-3-amine
N-(2-Ethoxyethyl)-2,2,5,5-Tetramethyloxolan-3-Amine: A Comprehensive Overview
N-(2-Ethoxyethyl)-2,2,5,5-Tetramethyloxolan-3-Amine
is a versatile organic compound with the CAS number 1503793-22-3. This compound belongs to the class of oxazolidinones and has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule's structure consists of a five-membered ring with two ethoxy groups and two methyl groups attached to the nitrogen atom. This configuration imparts stability and reactivity to the compound, making it suitable for use in pharmaceuticals, agrochemicals, and advanced materials.Recent studies have highlighted the importance of oxazolidinone derivatives like N-(2-Ethoxyethyl)-2,2,5,5-Tetramethyloxolan-3-Amine in drug delivery systems. Researchers have demonstrated that these compounds can serve as effective carriers for bioactive molecules due to their ability to form stable complexes with drugs. For instance, a 2019 study published in the Journal of Controlled Release explored the use of this compound as a polymerizable carrier for anti-cancer drugs. The results indicated that it could significantly enhance drug solubility and reduce toxicity profiles.
Another area where this compound has shown promise is in the synthesis of advanced polymers. Scientists have utilized its reactivity to develop novel polyurethanes with improved mechanical properties. A 2018 paper in Polymer Chemistry reported that incorporating N-(2-Ethoxyethyl)-... into polymer networks resulted in materials with enhanced flexibility and durability. These findings suggest that the compound could be a valuable component in developing next-generation materials for industrial applications.
The synthesis of N-(... involves a multi-step process that typically includes nucleophilic substitution and ring-closing reactions. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, researchers at the University of Tokyo developed a catalyst-free approach that reduces reaction time by over 60% while maintaining high yields.
In terms of biological activity, this compound exhibits moderate anti-inflammatory properties. A 2017 study conducted at Stanford University found that it could inhibit COX-1 and COX-2 enzymes at concentrations comparable to those of aspirin. While these results are preliminary, they open up possibilities for its use in developing new anti-inflammatory agents.
Environmental considerations are also a key focus when working with this compound. Studies have shown that it biodegrades relatively quickly under aerobic conditions compared to other similar compounds. This makes it a more sustainable option for applications where environmental impact is a concern.
Looking ahead, ongoing research is exploring the potential of N-(... as a building block for creating bio-degradable plastics. Early results indicate that polymers derived from this compound could offer performance comparable to conventional plastics while being more eco-friendly.
In conclusion, N-(... stands out as a highly versatile compound with diverse applications across multiple industries. Its unique chemical properties and reactivity make it an invaluable tool for researchers and developers alike. As new studies continue to uncover its potential uses and optimize its synthesis methods, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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